4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol
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Description
4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H10F3N5S2 and its molecular weight is 393.41. The purity is usually 95%.
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Biological Activity
The compound 4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol (CAS No. 551921-19-8) is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H10F3N5S
- Molecular Weight : 393.41 g/mol
- Structure : The compound features a trifluoromethyl group and a thieno[3,2-b]pyridine moiety which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound of interest has shown effectiveness against various bacterial strains. For instance, studies have reported an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays. Notably, it demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
4-Methyl Triazole | 28.39 ± 0.03 | 23.8 ± 0.20 |
Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results indicate that while the compound shows promise, it is less potent than established anti-inflammatory drugs like celecoxib.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The compound has been tested in vitro against various cancer cell lines, including breast and prostate cancer cells. Notably, it induced apoptosis in these cells through the activation of caspase pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability:
Treatment Concentration (μM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The triazole ring system is known to inhibit enzymes such as aromatase and COX.
- Modulation of Cell Signaling Pathways : It may affect pathways involved in inflammation and apoptosis, contributing to its anti-inflammatory and anticancer properties.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which is crucial for its interaction with biological targets. Variations in the pyridine and thieno groups also influence potency and selectivity against different targets.
Properties
IUPAC Name |
4-methyl-3-[3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5S2/c1-24-14(22-23-15(24)25)13-11(9-4-2-3-5-20-9)12-10(26-13)6-8(7-21-12)16(17,18)19/h2-7H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMUOGMXTHKSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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